4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
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Overview
Description
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a sulfonamide group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Cyclohexane Ring Functionalization: The cyclohexane ring is then functionalized by introducing a carboxamide group through a reaction with a suitable carboxylic acid derivative.
Pyridine Ring Introduction: The final step involves the coupling of the pyridine ring to the sulfonamide intermediate using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxamide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide and carboxamide groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid: This compound is structurally similar but lacks the pyridine ring.
N-[(Pyridin-3-yl)methyl]cyclohexane-1-carboxamide: This compound contains the pyridine ring but lacks the sulfonamide group.
Uniqueness
The presence of both the sulfonamide and pyridine groups in 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]cyclohexane-1-carboxamide makes it unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24ClN3O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-7-9-19(10-8-18)28(26,27)24-14-15-3-5-17(6-4-15)20(25)23-13-16-2-1-11-22-12-16/h1-2,7-12,15,17,24H,3-6,13-14H2,(H,23,25) |
InChI Key |
LDVSMQMIORMEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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